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Compound of Interest

Compound Name:
Bis(2-oxo-3-

oxazolidinyl)phosphinic chloride

Cat. No.: B1197263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Bis(2-oxo-3-
oxazolidinyl)phosphinic chloride (BOP-Cl), a widely used coupling reagent in peptide

synthesis and organic chemistry. This document summarizes its Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectral data, details the experimental protocols for data acquisition,

and illustrates its primary application in a logical workflow.

Chemical Structure and Properties
BOP-Cl, with the chemical formula C₆H₈ClN₂O₅P, has a molecular weight of 254.56 g/mol .[1]

Its unique structure, featuring two oxazolidinone rings attached to a central phosphorus atom,

is key to its reactivity as a coupling agent.

Synonyms: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, Phosphoric acid bis(2-

oxooxazolidide) chloride.[1] CAS Number: 68641-49-6.

Spectroscopic Data
The following tables present the quantitative NMR and IR spectroscopic data for BOP-Cl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for BOP-Cl
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Chemical Shift (δ) ppm Multiplicity Assignment

4.42 t, J=8.1 Hz -CH₂-O-

4.01 t, J=8.1 Hz -CH₂-N-

Table 2: ¹³C NMR Spectroscopic Data for BOP-Cl

Chemical Shift (δ) ppm Assignment

153.3 C=O

62.5 -CH₂-O-

43.8 -CH₂-N-

Infrared (IR) Spectroscopy
Table 3: IR Absorption Peaks for BOP-Cl

Wavenumber (cm⁻¹) Intensity Assignment

1778 Strong C=O stretch (oxazolidinone)

1298 Strong P=O stretch

1238 Strong C-N stretch

1022 Medium C-O stretch

756 Medium P-N stretch

553 Medium P-Cl stretch

Experimental Protocols
The following are detailed methodologies for obtaining the NMR and IR spectra of BOP-Cl.

NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of BOP-Cl for structural elucidation.
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Materials and Instruments:

BOP-Cl sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm diameter)

Varian CFT-20 NMR Spectrometer (or equivalent)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of BOP-Cl in 0.6-0.7 mL of CDCl₃ in a

clean, dry vial.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the spectral width to an appropriate range (e.g., 0-10 ppm).

Acquire the spectrum using a standard pulse sequence.

Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Set the spectral width to an appropriate range (e.g., 0-200 ppm).
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Use a proton-decoupled pulse sequence to simplify the spectrum.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H

and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy Protocol
Objective: To obtain the IR spectrum of BOP-Cl to identify its functional groups.

Materials and Instruments:

BOP-Cl sample

Potassium bromide (KBr) powder (spectroscopic grade)

Agate mortar and pestle

Hydraulic press with pellet-forming die

FTIR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[2]

Procedure (KBr Pellet Method):

Sample Preparation:

Thoroughly grind 1-2 mg of BOP-Cl with approximately 100-200 mg of dry KBr powder in

an agate mortar and pestle until a fine, homogeneous mixture is obtained.

Pellet Formation:
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Transfer the mixture to a pellet-forming die.

Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a

transparent or translucent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify and label the significant absorption peaks in the spectrum.

Correlate the observed peaks with known vibrational frequencies of functional groups to

confirm the structure of BOP-Cl.

Application Workflow: Peptide Coupling
BOP-Cl is a highly effective reagent for the formation of amide bonds, particularly in the

synthesis of peptides.[1][3][4] It is especially useful for coupling N-methylated amino acids with

minimal racemization.[5] The general workflow for a BOP-Cl mediated peptide coupling

reaction is illustrated below.
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Reactants

Reaction Steps

Products

Carboxylic Acid
(N-protected Amino Acid)

Activation:
Carboxylic acid reacts with BOP-Cl

Amine
(C-protected Amino Acid)

Coupling:
Activated acid reacts with amine

BOP-Cl

Base
(e.g., DIEA)

Dipeptide

Byproducts
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Sample Preparation

Data Acquisition

Data Analysis
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BOP-Cl Sample
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Deuterated Solvent (for NMR)

Mulling with KBr
(for IR)

NMR Spectrometer FTIR Spectrometer

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Interpretation
(Peak Assignment)

Structure Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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